tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17401449
InChI: InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-7-8(12)5-9(14)6-13-4/h8-9,13H,5-7H2,1-4H3
SMILES:
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol

tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17401449

Molecular Formula: C11H21FN2O2

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
IUPAC Name tert-butyl 4-fluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-7-8(12)5-9(14)6-13-4/h8-9,13H,5-7H2,1-4H3
Standard InChI Key MYCOBMTYLKGGMC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CNC)F

Introduction

tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate is a complex organic compound with significant relevance in medicinal chemistry and organic synthesis. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The compound's structure includes a tert-butyl group, a fluorine atom, and a methylamino group attached to a pyrrolidine ring, which are crucial for its potential pharmacological properties.

Key Structural Features:

  • Molecular Formula: C11H21FN2O2

  • Molecular Weight: Approximately 232.29 g/mol (though reported as 250.29 g/mol in some sources, likely due to rounding or calculation discrepancies).

  • CAS Number: 1407997-77-6

Synthesis Overview:

  • Starting Materials: Typically involve pyrrolidine derivatives and require the introduction of a fluorine atom and a methylamino group.

  • Reaction Conditions: Inert atmosphere, controlled temperature, and specific solvents are crucial for successful synthesis.

  • Purification Methods: Chromatography is commonly used to achieve high purity.

Biological Activity and Potential Applications

The biological activity of tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate is primarily linked to its potential as a pharmaceutical agent. It may interact with specific receptors or enzymes in biological systems, leading to therapeutic effects. Modifications in its structure can significantly influence its pharmacodynamics and pharmacokinetics.

Potential Applications:

  • Medicinal Chemistry: The compound's unique structure suggests potential applications in drug development.

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex molecules.

Comparison with Similar Compounds

Compounds with similar structures to tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate often exhibit significant pharmacological properties. These include variations in fluorination and stereochemistry, which can impact biological activity.

Comparison Table:

Compound NameCAS NumberStructural Features
tert-Butyl (S)-4,4-difluoro-2-methylamino-methylpyrrolidine-1-carboxylate1407997-82-3Contains difluoromethyl groups
tert-Butyl (R)-4,4-difluoro-2-methylamino-methylpyrrolidine-1-carboxylate1407997-77-6Stereoisomer with similar functionalities
tert-Butyl 2-methylpiperidine-1-carboxylate56924491Different ring structure but similar functional groups
tert-Butyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate34816560Contains cyclohexane substitution

Research Findings and Future Directions

While specific biological activity data for tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate is limited, its unique structure suggests potential for further research. Interaction studies with biological targets are crucial for understanding its pharmacological properties. Future research should focus on optimizing its synthesis and exploring its therapeutic potential.

Future Research Directions:

  • Biological Interaction Studies: Investigate how the compound interacts with receptors or enzymes.

  • Synthesis Optimization: Improve synthesis efficiency and yield.

  • Pharmacological Evaluation: Assess its potential therapeutic effects in various disease models.

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